molecular formula C8H4BrF3N2 B15233843 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine

5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Katalognummer: B15233843
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: SNIIUTSYHSKVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the imidazo[1,5-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique chemical structure and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out in the presence of a catalyst and under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyrimidine derivatives
  • Imidazo[1,2-a]pyridine analogues

Uniqueness

5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential bioactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C8H4BrF3N2

Molekulargewicht

265.03 g/mol

IUPAC-Name

5-bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C8H4BrF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H

InChI-Schlüssel

SNIIUTSYHSKVDV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N2C1=CN=C2)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.